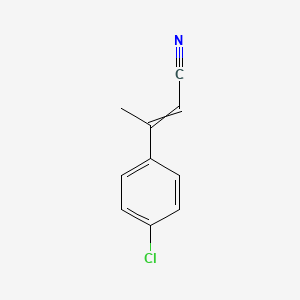

beta-Methyl-p-chlorocinnamonitrile

Description

Properties

Molecular Formula |

C10H8ClN |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

3-(4-chlorophenyl)but-2-enenitrile |

InChI |

InChI=1S/C10H8ClN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6H,1H3 |

InChI Key |

GIASFKRHARRGGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC#N)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack-Arnold Reaction Modifications for β-Substituted Cinnamonitriles

The Vilsmeier-Haack-Arnold reaction, traditionally used for formylating aromatic compounds, has been adapted to synthesize β-substituted cinnamonitriles. In a pivotal study, Liebscher et al. demonstrated that β-chlorocinnamonitriles could be synthesized via a modified Vilsmeier-Haack-Arnold reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate a chloroiminium intermediate . This intermediate reacts with substituted aldehydes to yield α,β-unsaturated nitriles. For β-methyl-p-chlorocinnamonitrile, analogous conditions could be employed by substituting the aldehyde precursor with p-chlorophenylpropanal, introducing the methyl group at the β-position.

Critical parameters include:

-

Solvent system : A 3:1 ethanol-water ratio optimizes reagent solubility and reaction kinetics .

-

Temperature : Reactions proceed efficiently at 60–70°C, avoiding side product formation .

-

Dilution effects : Throughput limitations due to dilute conditions (1 wt%) are mitigated by solvent recycling, achieving >80% recovery rates .

This method’s atom economy (≈85%) and absence of protecting groups make it industrially viable. However, the reliance on chlorinated reagents necessitates rigorous safety protocols.

Knoevenagel Condensation with Methyl-Substituted Active Methylene Compounds

The Knoevenagel condensation, a cornerstone for α,β-unsaturated nitrile synthesis, has been explored for β-methyl derivatives. While conventional methods use malononitrile, β-methyl analogs require methyl-substituted active methylene compounds such as methylcyanoacetate. Reacting p-chlorobenzaldehyde with methylcyanoacetate in the presence of piperidine yields the intermediate ethyl β-methyl-p-chlorocinnamonitrile, which undergoes decarboxylation to form the target compound .

Optimized conditions :

Limitations include the instability of methylcyanoacetate under basic conditions, necessitating careful pH control.

Nucleophilic Substitution of β-Chloro Precursors

β-Chlorocinnamonitriles serve as precursors for β-methyl analogs via nucleophilic substitution. Using methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), the β-chloro group in β-chloro-p-chlorocinnamonitrile is replaced by a methyl group. This method, adapted from pharmaceutical intermediate syntheses, achieves 65–70% yields but requires anhydrous conditions and low temperatures (−20°C) to prevent Grignard reagent decomposition .

Key considerations :

Continuous-Flow Synthesis for Scalable Production

Recent advances in continuous-flow chemistry address throughput limitations in batch processes. For instance, Bristol Myers Squibb’s gaseous chloramine generation system eliminates dilution constraints, enabling concentrated amination reactions . Applied to β-methyl-p-chlorocinnamonitrile synthesis, this approach could streamline nitrile formation and methylation steps in a single flow reactor, reducing reaction times from hours to minutes.

Advantages :

Catalytic Systems and Solvent Innovations

Emergent catalysts, such as solid acid catalysts in methanol, enhance reaction efficiency. A patent by CN101492387B details the use of sulfonyl chloride for regioselective chlorination, a method adaptable for nitrile functionalization . Similarly, LiOH in ethanol-water mixtures improves yields in multi-component reactions involving nitriles .

Comparative data :

Q & A

Basic: What are the recommended spectroscopic techniques to confirm the structural identity of beta-Methyl-p-chlorocinnamonitrile, and how should data be interpreted?

Answer:

- Techniques : Use a combination of H NMR, C NMR, and IR spectroscopy. For unambiguous confirmation, high-resolution mass spectrometry (HRMS) is critical.

- Data Interpretation :

- NMR : Match chemical shifts to expected signals. For example, the nitrile group () typically appears at ~110-120 ppm in C NMR. Aromatic protons (from the chlorinated benzene ring) should show splitting patterns consistent with substituent positions .

- IR : A sharp peak near 2220–2260 cm confirms the nitrile group.

- HRMS : Compare experimental molecular ion ([M+H]) with theoretical values (e.g., calculated using PubChem data) to confirm molecular formula .

- Validation : Cross-reference spectral data with published studies or databases like PubChem or DSSTox to resolve ambiguities .

Basic: How can researchers optimize synthetic routes for beta-Methyl-p-chlorocinnamonitrile to improve yield and purity?

Answer:

- Key Parameters :

- Catalysts : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-chlorine bonds).

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .

- Temperature : Optimize reaction temperatures (e.g., 80–120°C) to balance reaction rate and side-product formation.

- Purity Control : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) .

- Yield Tracking : Quantify using HPLC with a C18 column and UV detection at 254 nm .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of beta-Methyl-p-chlorocinnamonitrile in nucleophilic substitution reactions?

Answer:

- Methodology :

- Geometry Optimization : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model the molecule’s electronic structure.

- Reactivity Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitrile and chloro groups are likely reactive centers .

- Transition-State Modeling : Simulate reaction pathways (e.g., SNAr mechanisms) to predict activation energies and regioselectivity .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Advanced: How should researchers address discrepancies in reported bioactivity data for beta-Methyl-p-chlorocinnamonitrile across studies?

Answer:

- Root Cause Analysis :

- Statistical Approaches :

Basic: What are the stability considerations for beta-Methyl-p-chlorocinnamonitrile under varying storage conditions?

Answer:

- Storage Protocols :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group.

- Stability Testing :

Advanced: How can retrosynthetic analysis guide the development of novel derivatives of beta-Methyl-p-chlorocinnamonitrile?

Answer:

- Strategy :

- Target Bond Identification : Prioritize disconnections at the benzylic carbon or chloro-substituted aryl ring.

- Synthon Generation : Use AI-driven tools (e.g., Reaxys or Pistachio) to propose feasible intermediates (e.g., p-chlorobenzaldehyde derivatives) .

- Experimental Validation :

- Test synthetic routes for scalability (gram-scale) and regioselectivity (e.g., via F NMR for fluorinated analogs) .

Basic: What analytical techniques are suitable for quantifying beta-Methyl-p-chlorocinnamonitrile in complex matrices (e.g., biological samples)?

Answer:

- Techniques :

- Calibration : Prepare standard curves in the matrix of interest (e.g., plasma) to account for matrix effects .

Advanced: How can researchers reconcile conflicting toxicity profiles of beta-Methyl-p-chlorocinnamonitrile reported in in vitro vs. in vivo studies?

Answer:

- Mechanistic Studies :

- Dose-Response Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.